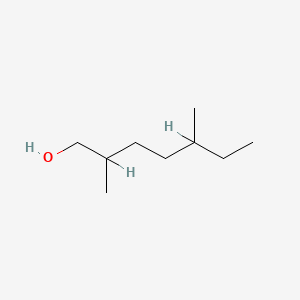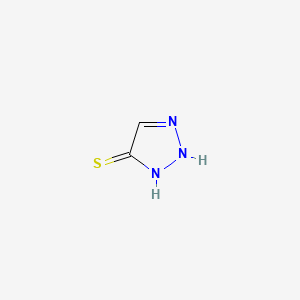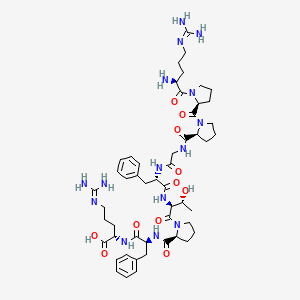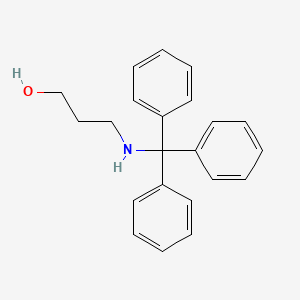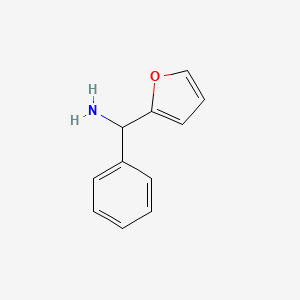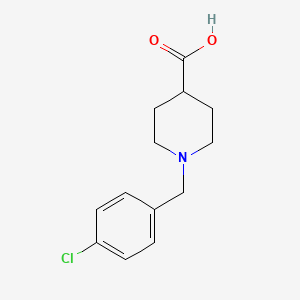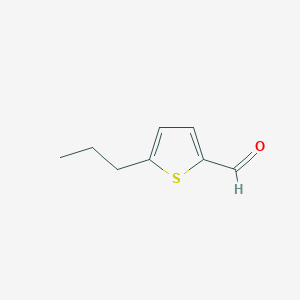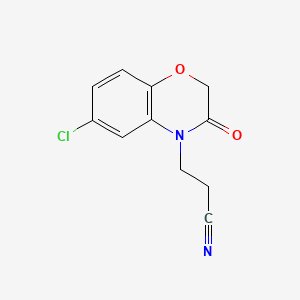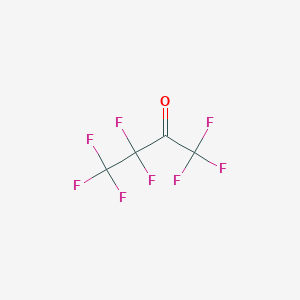
Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate
Vue d'ensemble
Description
“Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate” is a chemical compound with the CAS Number: 884497-36-3. It has a molecular weight of 262.35 . The compound is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 2-amino-5-(1-phenylethyl)-3-thiophenecarboxylate”. The InChI code for this compound is "1S/C14H15NO2S/c1-9(10-6-4-3-5-7-10)12-8-11(13(15)18-12)14(16)17-2/h3-9H,15H2,1-2H3" .Physical And Chemical Properties Analysis
“Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate” is a solid at room temperature. . The storage temperature for this compound is 28°C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate is involved in various synthetic pathways for producing novel compounds. For instance, its reaction with orthoesters leads to the formation of N-(2-carbomethoxy thienyl) imidates, which upon further treatment with primary amines or hydrazines yield thieno pyrimidinones, shedding light on cyclization mechanisms and the relative activities of ester and imidate groups (Hajjem, Khoud, & Baccar, 2010). Moreover, its derivatives have been synthesized through a [3 + 2] annulation strategy, demonstrating an efficient and economical route to tetrasubstituted thiophenes, with the structures confirmed by X-ray diffraction and spectroscopic studies (Sahu et al., 2015).
Biological Activities
The compound exhibits pronounced tumor-selective properties, preferentially inhibiting the proliferation of various tumor cell lines, including T-lymphoma/leukemia and liver tumor cells, with a significant selectivity index. This selectivity extends to derivatives, where modifications in the molecular structure have led to enhanced potency and selectivity against certain cancer types (Thomas et al., 2014). Additionally, thiophene derivatives, including this compound, have shown antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Faty, Hussein, & Youssef, 2010).
Pharmaceutical Applications
Research into thiophene derivatives has explored their application in drug development due to their diverse biological activities. Specifically, methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate and its derivatives have been investigated for their anti-proliferative activities, offering a promising avenue for the development of novel anticancer therapies. The modification of this compound's structure has led to derivatives with enhanced selectivity and potency against specific cancer cell lines, highlighting its utility in targeted cancer treatment strategies (Thomas et al., 2017).
Environmental and Chemical Analysis
The compound's derivatives have been used to study environmental degradation processes, such as the microbial metabolism of thiophene derivatives. Understanding the biodegradation pathways of these compounds can inform environmental remediation efforts and the ecological impact of thiophene-based chemicals (Cripps, 1973).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-9(10-6-4-3-5-7-10)12-8-11(13(15)18-12)14(16)17-2/h3-9H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGJKAWEVKYTSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(S2)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393246 | |
| Record name | methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate | |
CAS RN |
884497-36-3 | |
| Record name | methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



